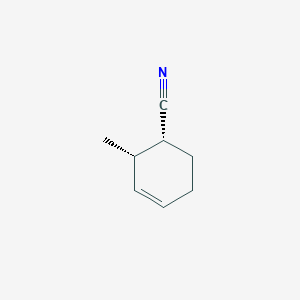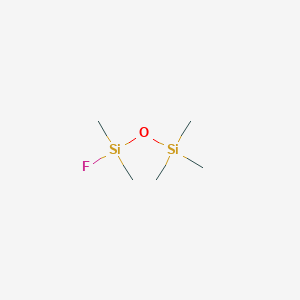
1-Fluoro-1,1,3,3,3-pentamethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1,1,3,3,3-pentamethyldisiloxane is an organosilicon compound characterized by the presence of a fluorine atom and a siloxane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-1,1,3,3,3-pentamethyldisiloxane can be synthesized through the reaction of 1,1,3,3,3-pentamethyldisiloxane with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: The industrial production of this compound involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled. The process may also involve purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-1,1,3,3,3-pentamethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrosilylation Reactions: It can react with alkenes and alkynes in the presence of catalysts to form new silicon-carbon bonds.
Common Reagents and Conditions:
Fluorinating Agents:
Catalysts: Such as platinum or palladium, are often used in hydrosilylation reactions.
Solvents: Organic solvents like tetrahydrofuran (THF) are commonly used to facilitate reactions.
Major Products Formed: The reactions of this compound can yield a variety of products, including fluorinated siloxanes and other organosilicon compounds.
Scientific Research Applications
1-Fluoro-1,1,3,3,3-pentamethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential in drug development and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and surfactants.
Mechanism of Action
The mechanism by which 1-Fluoro-1,1,3,3,3-pentamethyldisiloxane exerts its effects involves the interaction of the fluorine atom and the siloxane backbone with various molecular targets. The compound can participate in a range of chemical reactions, influencing molecular pathways and processes.
Comparison with Similar Compounds
1,1,3,3,3-Pentamethyldisiloxane: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
1,1,1,3,3,3-Hexamethyldisiloxane: Contains an additional methyl group, altering its chemical properties.
1-Vinyl-1,1,3,3,3-pentamethyldisiloxane: Features a vinyl group, making it useful in polymer synthesis.
Uniqueness: 1-Fluoro-1,1,3,3,3-pentamethyldisiloxane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and chemical properties compared to its non-fluorinated counterparts.
Properties
CAS No. |
56998-70-0 |
|---|---|
Molecular Formula |
C5H15FOSi2 |
Molecular Weight |
166.34 g/mol |
IUPAC Name |
fluoro-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C5H15FOSi2/c1-8(2,3)7-9(4,5)6/h1-5H3 |
InChI Key |
KRMFXABRSWPISU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


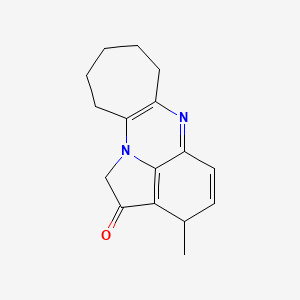
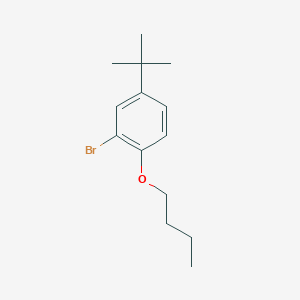

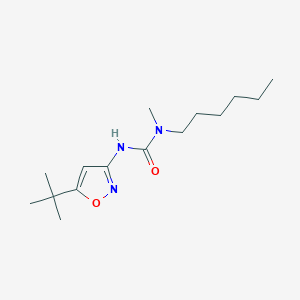
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)

![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

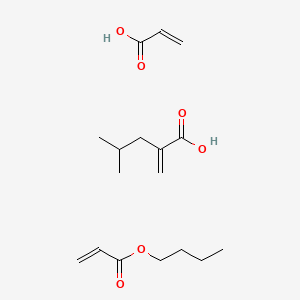
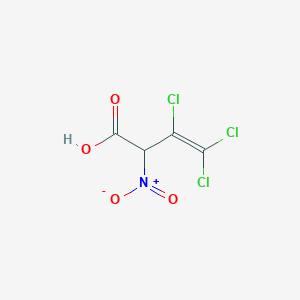
![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
